molecular formula C10H8N2O B3024184 4-(1H-pyrazol-1-yl)benzaldehyde CAS No. 99662-34-7

4-(1H-pyrazol-1-yl)benzaldehyde

Cat. No. B3024184
M. Wt: 172.18 g/mol
InChI Key: PPGRDLZPSDHBIC-UHFFFAOYSA-N
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Patent
US07153850B2

Procedure details

Copper acetate (91 mg, 0.5 mmol), pyridine (53 mg, 0.67 mmol) and active Molecular Sieve 4A (250 mg) were added to a solution of 4-formylphenylboronic acid (100 mg, 0.67 mmol) and pyrazole (16 mg, 0.33 mmol) in 1,4-dioxane (4 ml), and they were stirred at room temperature for 72 hours. The reaction mixture was filtered through Celite, and the obtained filtrate was concentrated and then purified by the silica gel TLC chromatography to obtain 1-(4-formylphenyl)pyrazole (yield: 38 mg, 66%) in the form of a white powder.
Quantity
53 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
91 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH:7]([C:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1)=[O:8].[NH:18]1[CH:22]=[CH:21][CH:20]=[N:19]1>O1CCOCC1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH:7]([C:9]1[CH:14]=[CH:13][C:12]([N:18]2[CH:22]=[CH:21][CH:20]=[N:19]2)=[CH:11][CH:10]=1)=[O:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
53 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
4A
Quantity
250 mg
Type
reactant
Smiles
Name
Quantity
100 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
16 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
91 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by the silica gel TLC chromatography

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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